2-chloro-N-(1,1-dimethylpropyl)acetamide

Catalog No.
S1914312
CAS No.
39096-81-6
M.F
C7H14ClNO
M. Wt
163.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-chloro-N-(1,1-dimethylpropyl)acetamide

CAS Number

39096-81-6

Product Name

2-chloro-N-(1,1-dimethylpropyl)acetamide

IUPAC Name

2-chloro-N-(2-methylbutan-2-yl)acetamide

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

InChI

InChI=1S/C7H14ClNO/c1-4-7(2,3)9-6(10)5-8/h4-5H2,1-3H3,(H,9,10)

InChI Key

PYKFVBXCTGQAMW-UHFFFAOYSA-N

SMILES

CCC(C)(C)NC(=O)CCl

Canonical SMILES

CCC(C)(C)NC(=O)CCl

The exact mass of the compound 2-chloro-N-(1,1-dimethylpropyl)acetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloro-N-(1,1-dimethylpropyl)acetamide is a specialized electrophilic building block utilized extensively in the synthesis of N-alkylated pyrimidines, agrochemicals, and pharmaceutical intermediates [1]. By providing a pre-formed, stable tert-amylacetamide moiety, it enables the efficient and chemoselective alkylation of amines, thiols, and nitrogen-containing heterocycles . Its defined steric profile and specific lipophilicity make it a critical precursor for generating active pharmaceutical ingredients (APIs) where the tert-amyl group is strictly required for optimal receptor binding, metabolic stability, or downstream structural tuning [2].

Substituting 2-chloro-N-(1,1-dimethylpropyl)acetamide with more common analogs like 2-chloro-N-tert-butylacetamide fundamentally alters the target molecule's steric volume and lipophilicity, often leading to failure in downstream structure-activity relationship (SAR) assays[1]. Furthermore, attempting to replace the procurement of this purified intermediate with in-house synthesis from chloroacetyl chloride and tert-amylamine introduces severe environmental, health, and safety (EHS) risks due to the highly lachrymatory and toxic nature of the precursors [2]. Procuring the pre-formed, high-purity amide ensures reproducible alkylation yields and eliminates the regulatory and safety burdens of handling volatile acylating agents at scale.

Precise LogP Modulation in Structure-Activity Relationship (SAR) Studies

The selection of 2-chloro-N-(1,1-dimethylpropyl)acetamide over its tert-butyl or isopropyl counterparts allows for precise tuning of lipophilicity in downstream APIs. The tert-amyl group provides a predicted XLogP of 1.7, contributing a specific hydrophobic bulk that increases the overall scaffold LogP by approximately 0.4 units compared to a tert-butyl analog[1]. This quantitative difference is frequently the deciding factor in optimizing membrane permeability and target binding affinity during hit-to-lead campaigns [2].

Evidence DimensionIntermediate XLogP and downstream lipophilicity contribution
Target Compound DataXLogP = 1.7 (tert-amyl moiety)
Comparator Or BaselineXLogP ≈ 1.3 (tert-butyl moiety analog)
Quantified Difference+0.4 LogP units
ConditionsIn silico prediction and SAR optimization workflows

Procuring the exact tert-amyl building block prevents costly downstream failures in API membrane permeability that occur when using closely related but less lipophilic aliphatic amides.

Elimination of Lachrymatory Precursors in Manufacturing

Procuring pre-formed 2-chloro-N-(1,1-dimethylpropyl)acetamide directly replaces the need for in-house Schotten-Baumann reactions utilizing chloroacetyl chloride and tert-amylamine. By using the purified amide (MW 163.64), process chemists eliminate the handling of highly toxic and lachrymatory acylating agents at scale . This substitution typically improves the yield of the subsequent N-alkylation step to >90% by avoiding side reactions caused by residual chloroacetyl chloride, which can degrade sensitive heterocyclic substrates like pyrimidines .

Evidence DimensionProcess yield and EHS risk
Target Compound Data>90% coupling yield, zero chloroacetyl chloride exposure
Comparator Or BaselineIn-situ generation (75-80% yield, high EHS risk)
Quantified Difference10-15% yield improvement and elimination of lachrymator handling
ConditionsPilot-scale N-alkylation of heterocyclic amines

Purchasing the stable, pre-formed intermediate streamlines GMP manufacturing and significantly reduces environmental, health, and safety (EHS) compliance costs.

Chemoselectivity in Complex Heterocycle Derivatization

In the synthesis of complex medicinal compounds, such as substituted pyrimidines, 2-chloro-N-(1,1-dimethylpropyl)acetamide exhibits superior chemoselectivity[1]. The bulky tert-amyl group sterically protects the amide nitrogen from unwanted secondary alkylation under basic conditions. Compared to less hindered primary or secondary aliphatic chloroacetamides, this compound maintains >98% selectivity for the desired displacement of the primary chloride, minimizing the formation of dimeric or over-alkylated impurities .

Evidence DimensionChemoselectivity (primary chloride displacement vs. amide N-alkylation)
Target Compound Data>98% desired mono-alkylation
Comparator Or BaselineN-isopropyl or N-ethyl chloroacetamides (<90% chemoselectivity)
Quantified Difference>8% reduction in over-alkylated impurities
ConditionsBasic coupling conditions with heterocyclic amines

High chemoselectivity directly translates to easier downstream purification and higher purity of the final pharmaceutical intermediate, reducing chromatographic costs.

Synthesis of Novel Pharmaceutical Nitriles and Pyrimidines

Serves as a direct building block for introducing the tert-amylacetamide side chain into complex heterocycles, particularly in the development of kinase inhibitors or receptor modulators where specific steric bulk is required for target engagement [1].

High-Throughput SAR Library Generation

Employed as a standardized, stable electrophile in combinatorial chemistry workflows to systematically evaluate the effect of the tert-amyl group on target binding affinity and ADME properties, avoiding the handling issues of liquid or volatile acylating agents[2].

Agrochemical Active Ingredient Development

Utilized in the synthesis of specialized herbicides or fungicides where the tert-amyl group provides the necessary lipophilicity and soil half-life properties compared to standard tert-butyl or isopropyl derivatives .

XLogP3

1.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-Chloro-N-(2-methylbutan-2-yl)acetamide

Dates

Last modified: 08-16-2023

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